molecular formula C9H17NO B13164589 1-(1-Aminocyclobutyl)-3-methylbutan-2-one

1-(1-Aminocyclobutyl)-3-methylbutan-2-one

Cat. No.: B13164589
M. Wt: 155.24 g/mol
InChI Key: NKGQCPCZYCCLER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Aminocyclobutyl)-3-methylbutan-2-one is an organic compound characterized by a cyclobutane ring substituted with an amino group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production of this compound may involve semi-recombinant techniques that combine recombinant expression with chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminocyclobutyl)-3-methylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Secondary alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

1-(1-Aminocyclobutyl)-3-methylbutan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclobutyl)-3-methylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit or activate specific signaling pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

    Cyclopropane derivatives: Such as 1-aminocyclopropane-1-carboxylic acid.

    Cyclopentane derivatives: Such as 1-aminocyclopentane-1-carboxylic acid.

Uniqueness: 1-(1-Aminocyclobutyl)-3-methylbutan-2-one is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to cyclopropane and cyclopentane derivatives. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel chemical entities .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(1-aminocyclobutyl)-3-methylbutan-2-one

InChI

InChI=1S/C9H17NO/c1-7(2)8(11)6-9(10)4-3-5-9/h7H,3-6,10H2,1-2H3

InChI Key

NKGQCPCZYCCLER-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC1(CCC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.